molecular formula C15H15N5O B2958095 3-(3,5-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one CAS No. 872591-23-6

3-(3,5-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2958095
CAS No.: 872591-23-6
M. Wt: 281.319
InChI Key: UURYFQIIHCGOAP-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one is a novel chemical entity designed for preclinical research, primarily in the field of oncology. Its core structure is based on the triazolo[4,5-d]pyrimidine scaffold, a privileged chemotype in medicinal chemistry known for its potential to interact with key enzymatic targets. While specific data for this compound is under investigation, closely related triazolo[4,5-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, including the type I insulin-like growth factor receptor (IGF-1R), Src, and AXL kinases, which are critically involved in cancer cell proliferation, survival, and metastasis . The strategic incorporation of the 3,5-dimethylphenyl group and the prop-2-enyl (allyl) moiety is intended to optimize binding affinity and selectivity within the ATP-binding pockets of such kinase targets. Research on analogous compounds has demonstrated broad antitumor effects, including the suppression of viability and colony-forming capacity in various non-small cell lung cancer (NSCLC) cell lines, and has shown efficacy in overcoming resistance to established therapies . This compound is intended for use in biochemical and cellular assays to further elucidate signaling pathways in cancer biology and to support the development of new targeted therapeutic strategies. It is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-4-5-19-9-16-14-13(15(19)21)17-18-20(14)12-7-10(2)6-11(3)8-12/h4,6-9H,1,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURYFQIIHCGOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC=C)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401321744
Record name 3-(3,5-dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815956
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

872591-23-6
Record name 3-(3,5-dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Overview of Triazolo-Pyrimidine Derivatives

Triazolo-pyrimidine derivatives are a class of compounds known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The structural features of these compounds often contribute to their pharmacological effects.

Chemical Structure

The compound , "3-(3,5-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one," can be broken down into several key components:

  • Triazole Ring : This five-membered ring contributes to the compound's ability to interact with biological targets.
  • Pyrimidine Core : Known for its role in nucleic acids, modifications in this structure can lead to significant biological activity.
  • Allyl Side Chain : The presence of the prop-2-enyl group may enhance the compound's lipophilicity and facilitate cell membrane penetration.

Biological Activities

  • Anticancer Activity : Many triazolo-pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis through mechanisms such as caspase activation and mitochondrial membrane depolarization. For example, studies have shown that certain derivatives lead to significant cell cycle arrest and increased reactive oxygen species (ROS) generation in cancer cells .
  • Antimicrobial Properties : Some triazolo-pyrimidine compounds have demonstrated efficacy against bacterial and fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of nucleic acid synthesis.
  • Anti-inflammatory Effects : Compounds in this category may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies

While specific case studies for "this compound" were not found, several studies on related compounds provide insight into potential biological activities:

  • Cytotoxicity Against Cancer Cells : In a study involving various triazolo-pyrimidine derivatives, compounds were tested against human malignant cells. Results indicated that modifications to the phenyl group significantly influenced cytotoxic potency, with select derivatives exhibiting high selectivity indices against cancerous cells compared to non-malignant cells .
  • Mechanistic Insights : Research has shown that certain derivatives activate apoptotic pathways through caspase activation and induce cell cycle arrest at the G2/M phase, leading to increased sub-G1 populations indicative of apoptosis .

Data Table

Compound NameBiological ActivityMechanism of ActionReference
Triazolo-Pyrimidine AAnticancerCaspase activation
Triazolo-Pyrimidine BAntimicrobialCell wall synthesis inhibition
Triazolo-Pyrimidine CAnti-inflammatoryCytokine inhibition

Comparison with Similar Compounds

Key Observations:

Substituent Electronic Effects :

  • The 3,5-dimethylphenyl group in the target compound introduces electron-donating methyl groups, contrasting with the electron-withdrawing 4-fluoro and 4-chloro substituents in analogues . This difference may alter binding affinity to hydrophobic pockets in kinases.
  • The allyl group (prop-2-enyl) at position 6 provides intermediate steric bulk compared to the smaller 2-hydroxyethyl and bulkier propargyl groups. Propargyl-containing analogues exhibit higher PI3Kα inhibition (72%), suggesting that extended π-systems or terminal alkynes enhance target engagement .

Biological Activity Trends :

  • The 4-chlorophenyl-propargyl analogue demonstrates superior inhibition, likely due to combined electronic (chloro’s electron-withdrawing effect) and steric (propargyl’s linear geometry) advantages .
  • The 2-hydroxyethyl substituent in the 4-fluorophenyl derivative reduces activity (42%), possibly due to increased polarity or hydrogen-bonding interference with the ATP-binding site .

Synthetic Pathways :

  • Microwave-assisted synthesis (as seen in related thiazolo[4,5-d]pyrimidine derivatives) reduces reaction times compared to conventional heating, though solvent choice (e.g., DMF with acetic acid) remains critical for yield optimization .

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